molecular formula C14H19NO3 B14178133 1-(4-Nitrophenyl)octan-3-one CAS No. 918540-57-5

1-(4-Nitrophenyl)octan-3-one

Cat. No.: B14178133
CAS No.: 918540-57-5
M. Wt: 249.30 g/mol
InChI Key: QMARQKRLPAHCCD-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)octan-3-one is an organic compound characterized by the presence of a nitrophenyl group attached to an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)octan-3-one typically involves the reaction of 4-nitrobenzaldehyde with octan-3-one in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where the aldehyde and ketone react under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)octan-3-one.

    Oxidation: 1-(4-Nitrophenyl)octanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)octan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)octan-3-one involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include enzyme inhibition, DNA interaction, and disruption of cellular processes.

Comparison with Similar Compounds

    1-Octen-3-one: A structurally similar compound with an octenone chain but lacking the nitrophenyl group.

    4-Nitrophenylacetone: Contains a nitrophenyl group attached to an acetone chain, differing in the length of the carbon chain.

Uniqueness: 1-(4-Nitrophenyl)octan-3-one is unique due to the combination of its nitrophenyl group and octanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918540-57-5

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(4-nitrophenyl)octan-3-one

InChI

InChI=1S/C14H19NO3/c1-2-3-4-5-14(16)11-8-12-6-9-13(10-7-12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

QMARQKRLPAHCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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